molecular formula C9H12BrClN2O B6191814 1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride CAS No. 2648961-72-0

1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride

Cat. No. B6191814
CAS RN: 2648961-72-0
M. Wt: 279.6
InChI Key:
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Description

1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride, also known as 5-Bromo-2-methylaminopropiophenone hydrochloride (5-Br-MAPP-HCl), is an organic compound that has been studied for its potential applications in scientific research. The compound is a white solid that is soluble in water and organic solvents. It has a molecular weight of 358.56 g/mol and a melting point of 189-192°C. 5-Br-MAPP-HCl has been used in a variety of laboratory experiments and scientific research applications due to its unique properties.

Mechanism of Action

5-Br-MAPP-HCl acts as a proton donor in aqueous solutions, which allows it to react with various molecules. The compound can also act as a catalyst for various chemical reactions, such as the synthesis of organic molecules. In addition, 5-Br-MAPP-HCl can act as a chelating agent, which allows it to bind to metal ions and form complexes.
Biochemical and Physiological Effects
5-Br-MAPP-HCl has been studied for its potential biochemical and physiological effects. The compound has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 5-Br-MAPP-HCl has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Br-MAPP-HCl in laboratory experiments include its low cost, its stability in aqueous solutions, and its ability to act as a catalyst for various chemical reactions. However, the compound is not soluble in organic solvents, which can limit its use in some laboratory experiments. In addition, 5-Br-MAPP-HCl is a strong acid and can cause skin irritation and eye damage if it comes into contact with skin or eyes.

Future Directions

Future research on 5-Br-MAPP-HCl could focus on its potential applications in drug development and drug discovery. In addition, further research could be conducted to better understand the compound's mechanism of action and its potential biochemical and physiological effects. Other potential research directions include the development of new synthesis methods for 5-Br-MAPP-HCl and the exploration of its potential use in other scientific research applications.

Synthesis Methods

5-Br-MAPP-HCl can be synthesized using a two-step process. In the first step, 5-bromopyridin-2-ylmethylamine is synthesized by reacting 5-bromopyridine with methylamine in the presence of a base. In the second step, 5-bromopyridin-2-ylmethylamine is reacted with propiophenone in the presence of an acid to form 5-Br-MAPP-HCl.

Scientific Research Applications

5-Br-MAPP-HCl has been used in various scientific research applications, such as in the synthesis of novel compounds and in the study of enzyme kinetics. The compound has also been used in studies of the interaction between drugs and their target molecules, as well as in the development of new drugs. In addition, 5-Br-MAPP-HCl has been used in the synthesis of organic molecules for use in drug discovery and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride involves the reaction of 5-bromopyridine-2-carbaldehyde with methylamine to form 5-bromo-2-(methylamino)pyridine. This intermediate is then reacted with 2-bromoacetone to form 1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one, which is subsequently converted to the hydrochloride salt form.", "Starting Materials": [ "5-bromopyridine-2-carbaldehyde", "methylamine", "2-bromoacetone", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 5-bromopyridine-2-carbaldehyde with excess methylamine in diethyl ether to form 5-bromo-2-(methylamino)pyridine.", "Step 2: React 5-bromo-2-(methylamino)pyridine with 2-bromoacetone in the presence of sodium hydroxide in water to form 1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one.", "Step 3: Convert 1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one to the hydrochloride salt form by reacting with hydrochloric acid in diethyl ether." ] }

CAS RN

2648961-72-0

Molecular Formula

C9H12BrClN2O

Molecular Weight

279.6

Purity

95

Origin of Product

United States

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